6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline
Description
Properties
IUPAC Name |
[6-methyl-4-(4-propan-2-ylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c1-16(2)18-5-7-19(8-6-18)31(28,29)23-20-14-17(3)4-9-22(20)25-15-21(23)24(27)26-10-12-30-13-11-26/h4-9,14-16H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVBWRPBGIRSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)N3CCSCC3)S(=O)(=O)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Bromine (Br₂), sulfuric acid (H₂SO₄)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related quinoline derivatives from the evidence:
Key Observations
Electronic Effects: The target compound’s sulfonyl group (electron-withdrawing) contrasts with amino (electron-donating, [1]) or methoxy (moderately donating, [4]) groups in other derivatives. Thiomorpholine at position 3 introduces sulfur-based conformational flexibility, distinct from rigid pyrazolyl-thienyl hybrids ([12]) or ester groups ([5]).
Steric and Hydrophobic Effects :
- The 4-(propan-2-yl)benzenesulfonyl group adds steric bulk compared to smaller substituents like phenyl ([9]) or methylphenyl ([13,14]). This may influence receptor binding or crystallization behavior.
- The methyl group at position 6 is a common feature in several derivatives ([5], [9], [13,14]), suggesting its role in balancing hydrophobicity without excessive steric demand.
Biological Implications: Sulfonamide-containing derivatives (e.g., [5]) are known carbonic anhydrase inhibitors, while thiomorpholine in the target compound could enhance selectivity for sulfur-dependent enzymes. Chlorine substituents ([12], [13,14]) are associated with increased membrane permeability and halogen bonding, absent in the target compound.
Research Findings and Data Tables
Thermal and Spectroscopic Data
Biological Activity
6-Methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline is a synthetic compound that belongs to the quinoline family, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is . Its structure features a quinoline core substituted with a thiomorpholine and a benzenesulfonyl group, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the quinoline backbone through cyclization reactions.
- Introduction of functional groups such as the thiomorpholine and benzenesulfonyl moieties via nucleophilic substitutions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, analogs with similar structures have demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells, with IC50 values often in the low micromolar range .
Table 1: Cytotoxic Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Methyl-4-[4-(propan-2-yl)... | MCF-7 | < 5 | Induces apoptosis and inhibits proliferation |
| 6-Methylidene-1-sulfonyl... | HL-60 | < 0.3 | DNA damage induction |
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Studies have shown that compounds similar to this quinoline can induce both early and late apoptosis in cancer cells, as evidenced by flow cytometry analyses .
- DNA Damage : The compound may cause DNA damage leading to cell cycle arrest and apoptosis.
- Inhibition of Multidrug Resistance : It has been suggested that certain quinoline derivatives can modulate drug transporters like ABCB1, potentially overcoming drug resistance in cancer therapies .
Antimicrobial Activity
Quinoline derivatives have also been recognized for their broad-spectrum antimicrobial properties. The presence of sulfonyl groups enhances their interaction with microbial enzymes, making them effective against various bacterial strains.
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against cancer cell lines while sparing normal human cells .
- Animal Models : Preliminary animal studies indicated that these compounds could reduce tumor sizes without severe toxicity, highlighting their potential for further development as therapeutic agents.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for successful synthesis?
- Methodological Answer : The synthesis involves multi-step organic reactions:
Quinoline Core Formation : Cyclization of substituted aniline precursors under acidic conditions (e.g., Skraup or Friedländer reactions) to construct the quinoline backbone .
Sulfonylation : Introduction of the 4-(propan-2-yl)benzenesulfonyl group via nucleophilic aromatic substitution (NAS) using sulfonyl chlorides in anhydrous dichloromethane (DCM) with a base like triethylamine .
Thiomorpholine Coupling : Amide bond formation between the quinoline carbonyl and thiomorpholine using coupling reagents such as HATU or DCC in DMF, monitored by TLC .
Critical conditions include inert atmospheres (N₂/Ar) for moisture-sensitive steps and temperature control (0–25°C) to minimize side reactions.
Q. What analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry. For example, the methyl group at position 6 appears as a singlet (~δ 2.5 ppm), while thiomorpholine protons show distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected for C₂₄H₂₅N₂O₃S₂) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained via slow evaporation in solvents like ethanol .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity, particularly for the thiomorpholine coupling step?
- Methodological Answer :
- Reagent Selection : Replace DCC with EDCI/HOBt to reduce racemization and improve coupling efficiency .
- Solvent Optimization : Test polar aprotic solvents (DMF vs. THF) to enhance reagent solubility. DMF increases reaction rates but may require post-synthesis dialysis .
- Purification Strategies : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (ACN/water with 0.1% TFA) to isolate the product from unreacted thiomorpholine or sulfonyl intermediates .
- Yield Tracking : Monitor intermediates via LC-MS to identify bottlenecks (e.g., low conversion in sulfonylation) .
Q. How can conflicting bioactivity data across studies be reconciled?
- Methodological Answer :
- Standardized Assay Conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hrs) to reduce variability .
- Orthogonal Validation : Confirm anti-cancer activity via both MTT assays and caspase-3 activation studies. For antimicrobial studies, pair broth microdilution with zone-of-inhibition assays .
- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across studies, accounting for batch-to-batch compound variability (e.g., purity >95% required) .
Q. What computational approaches predict the compound’s biological targets and mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or PI3K) with thiomorpholine acting as a hydrogen bond donor .
- Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD <2 Å over 100 ns) in GROMACS to prioritize targets .
- QSAR Modeling : Correlate substituent effects (e.g., sulfonyl vs. carbonyl groups) with bioactivity using descriptors like logP and polar surface area .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability profiles?
- Methodological Answer :
- Solubility Testing : Compare results in DMSO (common solvent) vs. PBS (pH 7.4) using nephelometry. Note that DMSO overestimates solubility in aqueous buffers .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic degradation products may form via sulfonyl group hydrolysis .
- Inter-laboratory Calibration : Share reference samples between labs to standardize protocols .
Experimental Design for Structure-Activity Relationship (SAR) Studies
Q. What strategies differentiate the roles of the sulfonyl and thiomorpholine groups in bioactivity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives lacking the sulfonyl group or replacing thiomorpholine with morpholine. Compare IC₅₀ values in enzyme inhibition assays .
- Proteomics : Use SILAC labeling to identify proteins binding to the thiomorpholine moiety in cell lysates .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to map binding interactions .
Tables for Methodological Reference
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Critical Parameters | References |
|---|---|---|---|
| Quinoline Formation | Aniline, glycerol, H₂SO₄, 120°C | Acid concentration, time | |
| Sulfonylation | 4-(Propan-2-yl)benzenesulfonyl chloride, DCM | Anhydrous conditions, base | |
| Thiomorpholine Coupling | HATU, DMF, RT, 12 hrs | Coupling reagent efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
